molecular formula C12H16N2O4 B5280138 METHYL 2-[4-(2-FURYLCARBONYL)PIPERAZINO]ACETATE

METHYL 2-[4-(2-FURYLCARBONYL)PIPERAZINO]ACETATE

Cat. No.: B5280138
M. Wt: 252.27 g/mol
InChI Key: CERLEZCDZUWRHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-(2-furylcarbonyl)piperazino]acetate is a complex organic compound that features a piperazine ring substituted with a furylcarbonyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(2-furylcarbonyl)piperazino]acetate typically involves the reaction of piperazine derivatives with furylcarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2-furylcarbonyl)piperazino]acetate can undergo various chemical reactions, including:

    Oxidation: The furyl ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Alcohols

    Substitution: Various substituted piperazine derivatives

Scientific Research Applications

Methyl 2-[4-(2-furylcarbonyl)piperazino]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[4-(2-furylcarbonyl)piperazino]acetate involves its interaction with specific molecular targets. The furylcarbonyl group can interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-Boc-piperazino)-2-(2-pyridyl)acetate
  • Methyl 2-(4-Boc-piperazino)-2-(4-pyridyl)acetate

Uniqueness

Methyl 2-[4-(2-furylcarbonyl)piperazino]acetate is unique due to the presence of the furylcarbonyl group, which imparts distinct chemical properties and potential biological activities compared to other piperazine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[4-(furan-2-carbonyl)piperazin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-17-11(15)9-13-4-6-14(7-5-13)12(16)10-3-2-8-18-10/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERLEZCDZUWRHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCN(CC1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816205
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.